HDAC3 Isoform Selectivity: UF010 Demonstrates >6-Fold Preference Over Non-Class I HDACs
UF010 exhibits a pronounced selectivity for class I HDACs, most potently inhibiting HDAC3 with an IC₅₀ of 0.06 µM [1]. This is in stark contrast to the pan-HDAC inhibitor trichostatin A (TSA), which potently inhibits HDAC6 (IC₅₀ 1.9 nM) and HDAC1 (IC₅₀ 3.25 nM) with minimal selectivity [2]. Furthermore, UF010's selectivity (>6-fold over non-class I HDACs ) differentiates it from vorinostat (SAHA), a pan-inhibitor that broadly inhibits HDAC1, HDAC2, HDAC3, and HDAC6 at comparable low nanomolar concentrations (IC₅₀ <86 nM for all) .
| Evidence Dimension | HDAC3 Inhibitory Potency and Class Selectivity |
|---|---|
| Target Compound Data | UF010 IC₅₀ = 0.06 µM for HDAC3; >6-fold selectivity over non-class I HDACs (e.g., IC₅₀ >9.1 µM for HDAC6, >15.3 µM for HDAC10) |
| Comparator Or Baseline | Trichostatin A (TSA) IC₅₀ = 1.9 nM for HDAC6, 3.25 nM for HDAC1 (pan-inhibition); Vorinostat (SAHA) IC₅₀ <86 nM for HDAC1/2/3/6 (pan-inhibition) |
| Quantified Difference | UF010 is >6-fold selective for class I HDACs (HDAC1-3,8) over other isoforms, whereas TSA and SAHA are non-selective pan-inhibitors with minimal class discrimination. |
| Conditions | Cell-free biochemical assays using recombinant human HDAC enzymes (HDAC1-11). Assays employed an acetylated 7-amino-4-methylcoumarin (AMC)-labeled peptide substrate [1][3]. |
Why This Matters
Procurement of UF010 is essential for experiments requiring class I-specific HDAC inhibition to avoid confounding effects from HDAC6-mediated α-tubulin acetylation or other off-target class II HDAC activities.
- [1] Wang, Y., Stowe, R.L., Pinello, C.E., et al. Identification of histone deacetylase inhibitors with benzoylhydrazide scaffold that selectively inhibit class I histone deacetylases. Chem. Biol. 2015, 22(2), 273-284. View Source
- [2] In vitro inhibitory activity (IC50, nM) of compounds 11a and 18 toward human HDAC6, HDAC1 and HDAC8. PMC Table. View Source
- [3] BindingDB Entry for UF010 (BDBM163619). View Source
